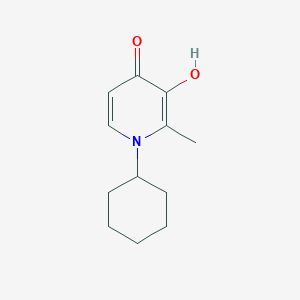
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one is a chemical compound with a unique structure that combines a cyclohexyl group, a hydroxy group, and a methyl group attached to a pyridone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of cyclohexylamine with 2-methyl-4-pyridone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-Keto-2-Methylpyrid-4-One.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one can be compared with other similar compounds, such as:
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but with a phenyl group instead of a pyridone ring.
2-Methyl-4-Pyridone: Lacks the cyclohexyl and hydroxy groups, making it less hydrophobic.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyridone ring and hydroxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)7-8-13(9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 |
InChI 键 |
FLKANHIZNIUJPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1C2CCCCC2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
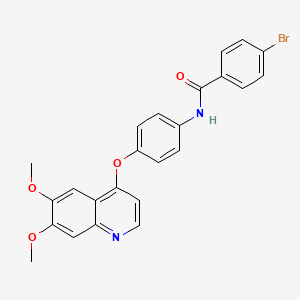

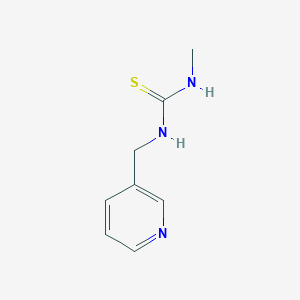
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
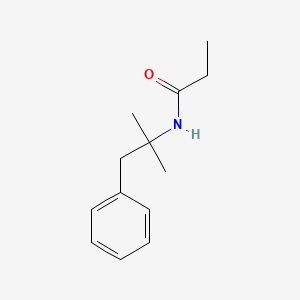
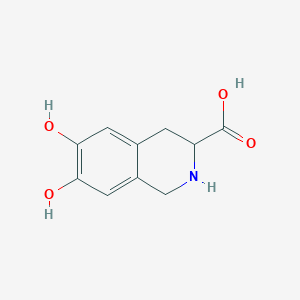
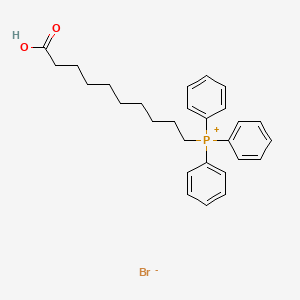
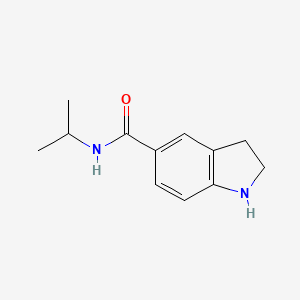
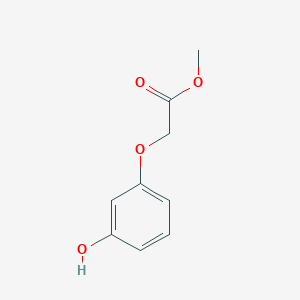
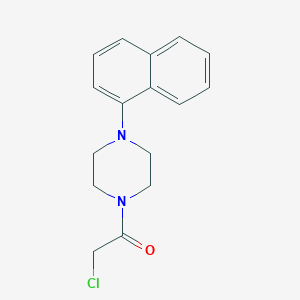
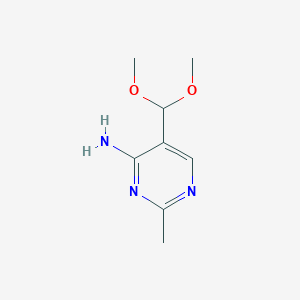
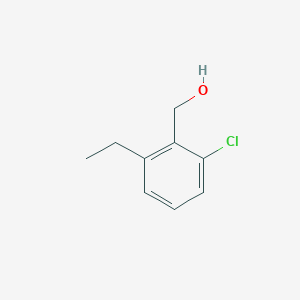
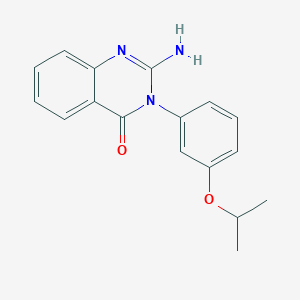
![(4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B8712864.png)
